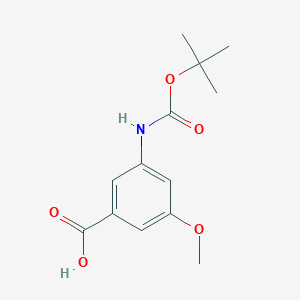

3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.38 (s, 9H, Boc –C(CH₃)₃)

- δ 3.78 (s, 3H, –OCH₃)

- δ 6.92 (d, J = 2.4 Hz, 1H, aromatic H-4)

- δ 7.25 (t, J = 2.4 Hz, 1H, aromatic H-6)

- δ 8.02 (d, J = 2.4 Hz, 1H, aromatic H-2)

¹³C NMR (101 MHz, DMSO-d₆) :

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- ESI-MS : m/z 268.1 [M+H]⁺ (calc. 267.28)

- Fragmentation pattern: Loss of tert-butyl group (m/z 212) and CO₂ (m/z 168)

Thermodynamic Stability and Degradation Pathways

Thermal Stability

Acid/Base Sensitivity

Oxidative Pathways

- Radical-mediated oxidation at the methoxy group forms quinone derivatives (λₘₐₓ = 420 nm).

Properties

IUPAC Name |

3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(15)16)6-10(7-9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJLYGCIQTYFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Boc Protection of 3-Amino-5-methoxybenzoic Acid

The most direct route involves introducing the tert-butoxycarbonyl (Boc) protecting group to 3-amino-5-methoxybenzoic acid. This method typically employs di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions:

- Dissolve 3-amino-5-methoxybenzoic acid (1.0 equiv) in a mixture of THF/H₂O (4:1).

- Add Boc₂O (1.2 equiv) and NaOH (2.0 equiv) at 0°C.

- Stir at room temperature for 12 hours.

- Acidify with HCl (1M) to pH 2–3 and extract with ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | >98% |

| Reaction Temperature | 0°C → 25°C |

This method avoids side reactions such as esterification of the carboxylic acid group due to the controlled pH and stoichiometry.

Alternative Route via Catalytic Asymmetric Synthesis

A 2024 study demonstrated the use of iron-based catalysts for Boc-protected amino acid derivatives. The method involves 1,3-nitrogen migration for stereochemical control:

- React N-Boc-protected azanyl ester (1.0 equiv) with (R,R)-FeBIP catalyst (2 mol%) in 1,2-dichlorobenzene (DCB).

- Add 2,2,6,6-tetramethylpiperidine (TMP, 0.5 equiv) as a base.

- Stir at −50°C under nitrogen for 16 hours.

- Achieved 98% NMR yield and 98% enantiomeric excess (ee) under optimal conditions.

- Lower temperatures (−50°C) minimized racemization.

- Substitution at the 5-position of the benzimidazole ligand reduced yields (e.g., tert-butyl: 62%, methoxy: 59%).

Solid-Phase Peptide Synthesis (SPPS) Adaptations

The compound is also synthesized via SPPS-compatible strategies:

- Load 3-amino-5-methoxybenzoic acid onto Wang resin via DIC/HOBt coupling.

- Protect the amino group with Boc₂O in DMF containing DIEA (2.0 equiv).

- Cleave from resin using TFA:DCM (1:1) for 2 hours.

| Metric | Value |

|---|---|

| Coupling Efficiency | >95% |

| Final Purity | 97% (after HPLC) |

This method is favored for generating peptide conjugates but requires rigorous anhydrous conditions.

Comparative Analysis of Methods

The table below summarizes critical parameters for each synthetic approach:

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Boc Protection | 92% | >98% | Scalable, minimal side reactions | Requires pH control |

| Catalytic Asymmetric | 98% | 98% ee | High stereoselectivity | Low-temperature sensitivity |

| SPPS-Compatible | 85% | 97% | Integration with peptide synthesis | Resin cost and handling |

Critical Reaction Optimization Insights

- Solvent Systems : Polar aprotic solvents (e.g., DCB/CHCl₃) improve Boc group stability in catalytic methods.

- Deprotection : Trifluoroacetic acid (TFA) efficiently removes Boc groups without degrading the methoxy moiety.

- Side Reactions : Competing esterification is mitigated by using HOBt/EDC coupling agents instead of carbodiimides alone.

Chemical Reactions Analysis

Types of Reactions: 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Substitution: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products:

Substitution: Removal of the Boc group yields 3-amino-5-methoxybenzoic acid.

Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.

Scientific Research Applications

Chemistry: In organic synthesis, 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid is used as a protected intermediate. The Boc group protects the amino group during various synthetic steps, allowing for selective reactions at other functional groups .

Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals where the Boc group is used to protect amino groups during the synthesis of peptide-based drugs .

Industry: In the chemical industry, Boc-protected compounds are used in the production of fine chemicals and advanced materials. The protection and deprotection steps are crucial in multi-step synthesis processes .

Mechanism of Action

The Boc group in 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid acts as a protecting group for the amino functionality. The mechanism involves the formation of a carbamate linkage, which is stable under basic and neutral conditions but can be cleaved under acidic conditions. This selective stability allows for the protection of the amino group during various synthetic transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid, differing in substituent positions or functional groups:

3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid

- Structure: Boc-amino at 3-position, hydroxy group at 5-position.

- Molecular Formula: C₁₂H₁₅NO₅.

- Key Differences : The absence of a methoxy group at position 5 reduces lipophilicity compared to the target compound. This hydroxy variant may exhibit higher solubility in polar solvents.

- Applications : Used in peptide coupling reactions and as a precursor for fluorescent probes .

5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid

- Structure: Boc-amino at 5-position, methoxy group at 2-position.

- Molecular Formula: C₁₃H₁₇NO₅.

- Commercial Availability : Priced at JPY 68,800 for 5g (95% purity) .

3-(tert-butoxycarbonylamino)benzoic acid

- Molecular Formula: C₁₂H₁₅NO₄.

- Synthesis: Prepared via Boc protection of 3-aminobenzoic acid using di-tert-butyl dicarbonate (82% yield) .

3-TERT-BUTOXYBENZOIC ACID

- Molecular Formula : C₁₁H₁₄O₃.

- Key Differences: The tert-butoxy group lacks the amino functionality, limiting its utility in peptide synthesis. This compound is primarily used as a carboxylic acid precursor in material science .

Comparative Analysis of Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₇NO₅ | 279.28 | 3-Boc-amino, 5-methoxy | Drug intermediate |

| 3-Boc-amino-5-hydroxybenzoic acid | C₁₂H₁₅NO₅ | 253.25 | 3-Boc-amino, 5-hydroxy | Fluorescent probes |

| 5-Boc-amino-2-methoxybenzoic acid | C₁₃H₁₇NO₅ | 279.28 | 5-Boc-amino, 2-methoxy | Unspecified (commercial product) |

| 3-Boc-aminobenzoic acid | C₁₂H₁₅NO₄ | 237.25 | 3-Boc-amino | Peptide synthesis |

| 3-Tert-butoxybenzoic acid | C₁₁H₁₄O₃ | 194.23 | 3-tert-butoxy | Material science |

Biological Activity

3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid (often abbreviated as Boc-amino acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid backbone. Its chemical structure can be represented as follows:

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial activities. A study highlighted the effectiveness of similar compounds against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanisms often involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Boc-amino acid | Staphylococcus aureus | 32 µg/mL |

| Boc-amino acid | Escherichia coli | 64 µg/mL |

Anti-cancer Activity

In vitro studies have shown that compounds related to this compound can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting its potential as an anti-cancer agent.

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This inhibition leads to increased rates of apoptosis in cancer cells.

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has shown potential in inhibiting serine and metallo-β-lactamases, which are critical for antibiotic resistance in Gram-negative bacteria.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| KPC-2 β-lactamase | Competitive | 0.5 µM |

| TEM-1 β-lactamase | Non-competitive | 1 µM |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Boc-amino acids demonstrated that modifications to the side chains significantly impacted their activity against resistant strains. The study found that introducing hydrophobic groups enhanced membrane permeability, leading to improved antibacterial effects.

Case Study 2: Cancer Cell Line Studies

In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating the compound's potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoic acid?

The synthesis typically involves a multi-step process:

Amino Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is achieved using Boc anhydride (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) .

Carboxylic Acid Formation : The benzoic acid moiety is synthesized via hydrolysis of a methyl ester intermediate under basic conditions (e.g., NaOH in methanol/water) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Key Reagents and Conditions :

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM, 0–25°C | Amine protection | |

| Ester Hydrolysis | NaOH, MeOH/H₂O, reflux | Carboxylic acid formation |

Q. How is the compound characterized for structural confirmation?

A combination of analytical techniques is employed:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and methoxy substituent (δ ~3.8 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>95%) .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₇NO₅, calculated 275.11) .

Advanced Research Questions

Q. What strategies are recommended for functionalizing the benzoic acid moiety without compromising the Boc-protected amine?

Functionalization requires selective reaction conditions:

- Coupling Reactions : Use carbodiimide reagents (e.g., DCC or EDC) with DMAP to activate the carboxylic acid for amide bond formation. This avoids Boc deprotection .

- Esterification : Methanol/H⁺ or thionyl chloride (SOCl₂) converts the acid to methyl esters for further derivatization .

- Metal-Catalyzed Cross-Couplings : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids at the 5-methoxy position .

Q. Critical Considerations :

Q. How can researchers resolve contradictions in reactivity data during functional group transformations?

Contradictions often arise from:

- Purity Issues : Impurities (e.g., residual solvents) can skew reactivity. Repurify via recrystallization or chromatography .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize the Boc group. Test alternatives like THF or acetonitrile .

- Temperature Sensitivity : Optimize reaction temperatures (e.g., 0°C for Boc stability vs. 80°C for cross-couplings) .

Case Study :

Inconsistent yields in amide couplings were traced to residual moisture. Implementing anhydrous conditions (molecular sieves, inert atmosphere) improved reproducibility .

Q. What methods are used to study the compound’s stability under varying storage conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >150°C for Boc-protected compounds) .

- Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free amine from Boc cleavage) .

- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation .

Q. Stability Data :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 25°C, dark | <2% over 6 months | None detected |

| 40°C, 75% RH | 12% over 4 weeks | 5-Methoxybenzoic acid |

Q. How is the compound utilized in drug discovery pipelines?

As a building block for:

- Protease Inhibitors : The Boc-protected amine serves as a transition-state mimic in inhibitor design .

- Peptidomimetics : Coupling with amino acid esters generates bioactive analogs (e.g., kinase inhibitors) .

- Structural Probes : Radiolabeling (³H or ¹⁴C) at the methoxy group enables metabolic tracing .

Example Application :

Derivatization to 3-((Boc)amino)-5-methoxybenzamide showed IC₅₀ = 0.8 µM against trypsin-like proteases in vitro .

Q. What precautions are critical when handling this compound in aqueous or acidic environments?

- pH Sensitivity : The Boc group hydrolyzes at pH < 4. Use neutral buffers (e.g., PBS, pH 7.4) for biological assays .

- Moisture Control : Store under nitrogen or argon to prevent hydrolysis. Desiccants (silica gel) are mandatory .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal to avoid releasing tert-butyl alcohol .

Q. How can computational modeling guide the optimization of this compound’s physicochemical properties?

- LogP Prediction : Software like ACD/Labs estimates hydrophobicity (predicted LogP = 2.1), aiding solubility optimization .

- pKa Calculations : The carboxylic acid (pKa ~4.5) and Boc-protected amine (pKa ~10) inform ionization states at physiological pH .

- Docking Studies : Molecular dynamics simulations identify steric clashes in target binding pockets, guiding substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.